![molecular formula C19H18F3N3O2 B1674530 Lasmiditan CAS No. 439239-90-4](/img/structure/B1674530.png)
Lasmiditan
Vue d'ensemble
Description
Lasmiditan is a medication used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches . It is not an ordinary pain reliever and will not help with any kind of pain other than migraine headaches .
Synthesis Analysis
Lasmiditan can be synthesized using 2,4,6-trifluorobenzamide and (6-bromopyridine-2-yl) (1-methylpiperidine-4-yl)methanone. These react in an organic solvent at 0-60°C in the presence of potassium carbonate or cesium carbonate under the catalytic action of a cuprous salt .
Chemical Reactions Analysis
Lasmiditan exerts its therapeutic effect through agonism at the 5-HT 1F receptor, which has been shown to produce no vasoconstriction in preclinical models .
Physical And Chemical Properties Analysis
Lasmiditan is moderately protein-bound at between 55% and 60% and is independent of concentration between 15 and 500 ng/mL .
Applications De Recherche Scientifique
Acute Treatment for Migraine
Lasmiditan is a novel selective serotonin 1F receptor agonist (ditan) and has been used as an acute treatment for migraine . In the CENTURION study, a multi-country, placebo-controlled phase 3 study, lasmiditan was used to assess the first attack efficacy and the consistency of response in acute treatment of migraine . Both doses of lasmiditan (100 mg and 200 mg) showed improvement versus placebo for pain freedom at 2 hours after the first attack .
Treatment for Migraine in Chinese Patients
The first analysis focusing on lasmiditan’s efficacy and safety in Chinese patients with migraine aimed to provide relevant evidence for Chinese physicians . In total, 281 Chinese patients were treated for at least one migraine attack with lasmiditan. Both doses of lasmiditan showed better results for all key secondary endpoints versus placebo .
Headache Intensity Evaluation
The outcomes of a study were headache intensity evaluated using the numerical rating scale (NRS) and any adverse events at 1, 2, and 4 hours after taking an additional 50 mg of lasmiditan .
Comparison with CGRP Antagonists
A study compared the effectiveness and safety of lasmiditan and CGRP (Calcitonin Gene-Related Peptide) antagonists . The surface under the cumulative ranking curve (SUCRA) was used to rank the intervention hierarchy in the network meta-analysis .
Metabolic Pathways
The difference in the metabolic pathways of Lasmiditan and the “gepant” competitors contributes to variations in their susceptibility to drug interactions with CYP inhibitors or inducers .
Mécanisme D'action
Target of Action
Lasmiditan primarily targets the serotonin 1F (5-HT1F) receptor . This receptor is expressed in the human trigeminal ganglion, which plays a crucial role in the transmission of migraine pain . The 5-HT1F receptor is found on terminals and cell bodies of trigeminal ganglion neurons and can modulate the release of calcitonin gene-related peptide (CGRP) from these nerves .
Mode of Action
Lasmiditan is a highly selective 5-HT1F agonist . It interacts with its target by activating the 5-HT1F receptors, which leads to the inhibition of neuropeptide and neurotransmitter release . This interaction results in the successful termination of migraines without causing vasoconstriction .
Biochemical Pathways
The activation of 5-HT1F receptors by Lasmiditan can potentially block the release of CGRP and the neurotransmitter glutamate, thus preventing and possibly reversing the development of central sensitization . Activation of 5-HT1F receptors in the thalamus can block secondary central sensitization of this region, which is associated with the progression of migraine and extracephalic cutaneous allodynia . The 5-HT1F receptors are also elements of descending pain modulation, presenting another site where Lasmiditan may alleviate migraine .
Pharmacokinetics
Lasmiditan is a lipophilic compound, which allows it to cross the blood-brain barrier and act at both peripheral nervous system (PNS) and central nervous system (CNS) sites .
Result of Action
The molecular and cellular effects of Lasmiditan’s action include the inhibition of neuropeptide and neurotransmitter release and the inhibition of PNS trigeminovascular and CNS pain signaling pathways . This results in the alleviation of migraine symptoms. There is also emerging evidence that 5-HT1F receptors can promote mitochondrial biogenesis .
Action Environment
The efficacy and safety of Lasmiditan have been studied in different populations, including Chinese patients . The overall safety profile of Lasmiditan in the Chinese population was generally consistent with the primary cohort . .
Safety and Hazards
Propriétés
IUPAC Name |
2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHVZKDSYZQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469435 | |
Record name | Lasmiditan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic). | |
Record name | Lasmiditan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lasmiditan | |
CAS RN |
439239-90-4 | |
Record name | Lasmiditan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasmiditan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasmiditan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASMIDITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Lasmiditan?
A1: Lasmiditan is a highly selective agonist of the 5-hydroxytryptamine receptor 1F (5-HT1F). [, , , , ] Unlike triptans, which are 5-HT1B/1D receptor agonists, Lasmiditan does not cause vasoconstriction. [, ]
Q2: How does Lasmiditan's interaction with 5-HT1F receptors contribute to its antimigraine effects?
A2: Lasmiditan's activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals inhibits the release of calcitonin gene-related peptide (CGRP). [, ] This, in turn, suppresses the activation of the trigeminovascular system, a key pathway involved in migraine pathophysiology. [, ]
Q3: What is the molecular formula and weight of Lasmiditan?
A3: The molecular formula of Lasmiditan is C19H19F3N4O2, and its molecular weight is 392.38 g/mol.
Q4: Is there any spectroscopic data available for Lasmiditan?
A4: While specific spectroscopic data is not provided in the provided research articles, researchers often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of Lasmiditan during synthesis and characterization.
Q5: How does Lasmiditan's structure differ from triptans?
A6: Lasmiditan possesses a unique pyridinoyl-piperidine scaffold, unlike the indole-based structure found in triptans. [] This structural distinction contributes to Lasmiditan's high selectivity for the 5-HT1F receptor and its lack of vasoconstrictor activity.
Q6: Are there any known structure-activity relationships for 5-HT1F receptor agonists related to Lasmiditan?
A7: While the research papers don't delve into specific structure-activity relationship studies for Lasmiditan, they highlight the importance of its high affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes, particularly 5-HT1B and 5-HT1D, for its efficacy and lack of vasoconstriction. [, ]
Q7: What is the absorption profile of Lasmiditan?
A8: Lasmiditan exhibits rapid absorption after oral administration, with a bioavailability of approximately 40%. [] It readily crosses the blood-brain barrier, which is crucial for its central mechanism of action. [, , ]
Q8: What preclinical models were used to assess Lasmiditan's efficacy?
A11: In rodent models of migraine, oral administration of Lasmiditan effectively inhibited dural plasma protein extravasation and the induction of c-Fos in the trigeminal nucleus caudalis, both markers associated with trigeminal nerve stimulation. [, ]
Q9: Has Lasmiditan been studied in clinical trials for acute migraine treatment?
A12: Yes, Lasmiditan has been extensively evaluated in multiple Phase 2 and Phase 3 clinical trials for the acute treatment of migraine. [, , , , , , , , , , , , , , , , , , , , ]
Q10: What were the primary efficacy endpoints in the Lasmiditan clinical trials?
A13: The primary efficacy endpoints in most Lasmiditan trials were headache pain freedom and freedom from the most bothersome symptom (MBS), typically assessed at 2 hours post-dose. [, , , , , , , , , , , , , , , , , , ]
Q11: Were the clinical trials designed to assess efficacy in specific patient populations?
A14: Yes, some clinical trials and post hoc analyses focused on specific patient populations, including those with cardiovascular risk factors, [, , , , , , ] those with migraine comorbidities, [, ] and those who had previously responded poorly to triptans. [, , ]
Q12: What are the most common adverse events associated with Lasmiditan?
A15: The most commonly reported adverse events in Lasmiditan clinical trials were dizziness, paresthesia, somnolence, fatigue, and nausea. [, , , , , , , , , , , , , , , , ] These side effects are generally mild to moderate in severity and transient. [, , , , , ]
Q13: Have there been any reports of serious adverse events related to Lasmiditan?
A16: While serious adverse events were rare in clinical trials, they were reported in a small number of patients. [, , ] It's important to consult the full prescribing information for a comprehensive overview of safety data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.